4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
Description
4-[(4-Fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a heterocyclic compound featuring a benzoxadiazepinone core fused with a 4-fluorophenylsulfonyl group and a methyl substituent. Benzoxadiazepinones are pharmacologically relevant due to their fused heterocyclic systems, which often exhibit biological activity modulated by substituents like sulfonyl groups and halogens .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4S/c1-10-17-18(15(19)13-4-2-3-5-14(13)22-10)23(20,21)12-8-6-11(16)7-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENNBLHPORKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazepine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Overview
4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound belonging to the benzoxadiazepine class. Its unique structure, characterized by a fluorophenyl group and a sulfonyl moiety, positions it as a significant compound in various fields, including medicinal chemistry, biological research, and industrial applications.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzoxadiazepine Core : Cyclization of appropriate precursors.
- Introduction of the Fluorophenyl Group : Achieved through substitution reactions.
- Sulfonylation : Addition of the sulfonyl group using sulfonyl chloride and a base.
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its structure and purity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated significant antibacterial properties against various strains. For instance, it exhibited a zone of inhibition comparable to standard antibiotics like streptomycin against E. coli and S. aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4 | E. coli | 18 |
| 4 | S. aureus | 20 |
| 4 | P. aeruginosa | 15 |
- Anticancer Potential : Research has shown that derivatives of benzodiazepines can induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure may enhance its efficacy as an anticancer agent.
Biological Research
The compound is studied for potential biological activities:
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
- Mechanism of Action : Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound, particularly its interaction with enzymes or receptors involved in disease processes.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield oxidized derivatives.
- Reduction : Modifies functional groups leading to different reduced forms.
- Substitution Reactions : Particularly at the fluorophenyl and sulfonyl groups.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Industrial Applications
In industry, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for developing new materials.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 4-[(4-Methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one ()
This compound differs from the target molecule by substituting the 4-fluorophenyl group with a 4-methoxyphenylsulfonyl moiety. Key comparisons include:
*Inferred based on methoxy analog’s mass, adjusting for fluorine substitution (~19 Da difference).
2.1.2 CHEMBL1972440: 4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one ()
This oxazolone derivative shares a 4-fluorophenyl substituent and structural similarity (76.19%) with the target compound.
Key Insight : Despite structural divergence, the shared 4-fluorophenyl group may contribute to similar biological profiles, such as antiproliferative activity observed in NCI60 assays .
Functional Group Comparisons
2.2.1 Sulfonyl vs. Sulfonamide Groups
Compounds like 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide () highlight the role of sulfonamide groups in antimicrobial and enzyme inhibition. In contrast, the sulfonyl group in the target compound may enhance metabolic stability but reduce hydrogen-bonding capacity .
Research Findings and Implications
- Biological Activity : While the target compound’s activity is unreported, analogs with 4-fluorophenyl groups (e.g., CHEMBL1972440) show antiproliferative effects (pIC50 ~5–7) .
- Crystallography : Isostructural compounds () demonstrate that halogen substitutions (Cl vs. F) minimally disrupt crystal packing, suggesting predictable solid-state behavior for the target compound .
- Therapeutic Potential: Fluorophenyl-containing thiazoles () exhibit antimicrobial activity, hinting at possible applications for the target molecule .
Biological Activity
The compound 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a member of the benzodiazepine family that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its antibacterial and antioxidant activities.
- Molecular Formula : C14H12FNO3S
- Molecular Weight : 295.31 g/mol
- IUPAC Name : this compound
- SMILES Notation :
CC1=NN=C2C1=C(C=C(C=C2)S(=O)(=O)C(C)C)C(=O)N1C=C(C=C1F)C(=O)O
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from appropriate sulfonamide precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives with a similar structure have shown activity against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | E. coli | 18 |
| 4b | S. aureus | 20 |
| 4c | P. aeruginosa | 15 |
In a comparative study, the synthesized compound exhibited a zone of inhibition comparable to standard antibiotics like streptomycin .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated moderate antioxidant activity:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
These findings suggest that the compound can act as a free radical scavenger, potentially contributing to its therapeutic effects .
Case Studies and Research Findings
- Study on Antimicrobial Agents : A study published in Current Chemistry Letters reported on various sulfonamide derivatives, including those similar to our compound. The derivatives were tested for their antimicrobial efficacy and showed promising results against multiple pathogens .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound with bacterial enzymes. These studies suggest that the sulfonamide moiety plays a crucial role in enhancing biological activity by interacting with active sites of target proteins .
- Comparative Analysis with Other Sulfonamides : Comparative analyses have shown that while many sulfonamides exhibit antibacterial properties, the presence of the fluorophenyl group in this compound may enhance its potency against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
